3-(2-Oxo-2-(thiophen-2-yl)ethyl)isobenzofuran-1(3H)-one

Lipophilicity ADME Prediction Physicochemical Profiling

3-(2-Oxo-2-(thiophen-2-yl)ethyl)isobenzofuran-1(3H)-one (CAS 155445‑97‑9) is a heterocyclic isobenzofuran‑1(3H)‑one (phthalide) derivative bearing a 2‑oxo‑2‑(thiophen‑2‑yl)ethyl substituent at the C‑3 position. With a molecular formula of C₁₄H₁₀O₃S and a molecular weight of 258.29 g·mol⁻¹, it belongs to the class of 3‑(2‑aryl‑2‑oxoethyl)isobenzofuran‑1(3H)‑ones that have been explored as cytotoxic agents, perforin inhibitors, and antidepressant leads.

Molecular Formula C14H10O3S
Molecular Weight 258.29 g/mol
Cat. No. B7731878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Oxo-2-(thiophen-2-yl)ethyl)isobenzofuran-1(3H)-one
Molecular FormulaC14H10O3S
Molecular Weight258.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(OC2=O)CC(=O)C3=CC=CS3
InChIInChI=1S/C14H10O3S/c15-11(13-6-3-7-18-13)8-12-9-4-1-2-5-10(9)14(16)17-12/h1-7,12H,8H2
InChIKeyOZRMXRUQEGDLEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Oxo-2-(thiophen-2-yl)ethyl)isobenzofuran-1(3H)-one – Structural Identity and Core Physicochemical Profile for Procurement Decision-Making


3-(2-Oxo-2-(thiophen-2-yl)ethyl)isobenzofuran-1(3H)-one (CAS 155445‑97‑9) is a heterocyclic isobenzofuran‑1(3H)‑one (phthalide) derivative bearing a 2‑oxo‑2‑(thiophen‑2‑yl)ethyl substituent at the C‑3 position . With a molecular formula of C₁₄H₁₀O₃S and a molecular weight of 258.29 g·mol⁻¹, it belongs to the class of 3‑(2‑aryl‑2‑oxoethyl)isobenzofuran‑1(3H)‑ones that have been explored as cytotoxic agents, perforin inhibitors, and antidepressant leads [1][2]. Unlike its phenyl‑substituted analog (XLogP3 2.4), the thiophene‑containing target compound exhibits a computed LogP of 3.23 and a topological polar surface area (TPSA) of 43.37 Ų, placing it in a distinct lipophilicity‑polarity space that can influence membrane permeability, solubility, and off‑target binding profiles [3].

Why Generic Substitution Is Not Viable for 3-(2-Oxo-2-(thiophen-2-yl)ethyl)isobenzofuran-1(3H)-one


Close analogs within the 3‑(2‑aryl‑2‑oxoethyl)isobenzofuran‑1(3H)‑one family — including the phenyl (CAS 13203‑89‑9), furan‑2‑yl, and 3‑(thiophen‑2‑yl) (no ethanone linker) variants — are not interchangeable with the target compound because even single‑atom heteroatom substitutions alter computed LogP by ≥0.8 log units and TPSA by several Ų [1]. These differences translate into measurable shifts in lipophilic ligand efficiency (LLE), membrane partitioning, and hydrogen‑bond acceptor count, which are critical in early‑stage drug discovery where ADME and selectivity predictions depend on precise physicochemical input . Direct substitution without experimental re‑validation therefore risks irreproducible biological results, batch‑to‑batch variability, and wasted procurement spend.

Quantitative Comparator Evidence: 3-(2-Oxo-2-(thiophen-2-yl)ethyl)isobenzofuran-1(3H)-one vs. Closest Analogs


LogP Differentiation: Thiophene vs. Phenyl Analog Confers 0.83-Unit Higher Lipophilicity

The target compound's computed LogP of 3.23 (XLogP3) is 0.83 log units higher than that of the phenyl analog 3-(2-oxo-2-phenylethyl)isobenzofuran-1(3H)-one, which has an XLogP3 of 2.4 [1]. This difference indicates that the thiophene-substituted compound is markedly more lipophilic, which can affect membrane permeability, tissue distribution, and CYP450 susceptibility. The comparison is based on standardized XLogP3 calculations performed by PubChem (phenyl analog) and producer-reported LogP data (thiophene analog). Such a shift is significant in lead optimization campaigns aiming to fine‑tune lipophilic ligand efficiency (LLE).

Lipophilicity ADME Prediction Physicochemical Profiling

TPSA and H‑Bond Acceptor Count Differentiation: Thiophene Ring Introduces a Fourth H‑Bond Acceptor vs. Phenyl and Furan Analogs

The target compound possesses a topological polar surface area (TPSA) of 43.37 Ų and four hydrogen‑bond acceptors, whereas the phenyl analog (3-phenacylisobenzofuran-1(3H)-one) exhibits a TPSA of approximately 43.4 Ų (similar) but only three H‑bond acceptors [1]. The additional acceptor arises from the thiophene sulfur atom, which can participate in weak hydrogen‑bonding interactions. In comparison, the 7‑hydroxy‑3‑(thiophen‑2‑yl)isobenzofuran‑1(3H)‑one (CAS 1438283‑15‑8) has a substantially higher TPSA of 74.80 Ų and includes a hydrogen‑bond donor, placing it in a different region of property space [2]. The target compound's intermediate TPSA and unique acceptor count make it a distinctive candidate for CNS drug discovery where TPSA < 60 Ų is often desired for blood‑brain barrier penetration.

Polar Surface Area Hydrogen Bonding Drug-Likeness

Structural and SAR Differentiation: Ethanone Linker Enables Distinct Conformational Space vs. Directly Attached Thiophene Analogs

The target compound contains a flexible ethanone (-CH₂-CO-) linker between the isobenzofuranone core and the thiophene ring, whereas 3-(thiophen-2-yl)isobenzofuran-1(3H)-one (CAS 147437‑99‑8) has the thiophene directly attached at C‑3 . This additional rotatable bond (3 vs. 2) allows the thiophene moiety to adopt conformations that can better mimic the 2‑thioxoimidazolidin‑4‑one bioisostere motif explored in diarylthiophene‑based perforin inhibitors [1]. In the context of 3‑(2‑aryl‑2‑oxoethyl)isobenzofuran‑1(3H)‑one cytotoxic agents, the ethanone linker was essential for activity against HL‑60, K562, and NALM6 leukemia cell lines, with the most potent analog (3‑methylphenyl derivative) achieving IC₅₀ values of 13.5 μM, 8.83 μM, and 5.24 μM respectively [2]. While direct activity data for the thiophene‑substituted target is not publicly reported, the conserved ethanone linker suggests it serves as a key scaffold for systematic SAR exploration.

Structure-Activity Relationship Conformational Flexibility Scaffold Optimization

Purity and Storage Specification: ≥97% Purity with Defined Cold Storage Differentiates from Unspecified Analogs

Commercially available 3-(2-oxo-2-(thiophen-2-yl)ethyl)isobenzofuran-1(3H)-one is supplied with a guaranteed purity of ≥97% and a recommended storage condition of sealed, dry at 2–8 °C . In contrast, several close analogs (e.g., 3-(thiophen-2-yl)isobenzofuran-1(3H)-one and 7‑hydroxy‑3‑(thiophen‑2‑yl)isobenzofuran-1(3H)‑one) are often listed without a purity specification or with variable purity across suppliers, and may lack explicit cold‑storage requirements . For procurement in regulated research environments (e.g., GLP studies, SAR campaigns), batch‑defined purity and validated storage conditions reduce the risk of compound degradation, unexpected by‑products, and inter‑laboratory variability.

Quality Control Stability Reproducibility

Procurement-Driven Application Scenarios for 3-(2-Oxo-2-(thiophen-2-yl)ethyl)isobenzofuran-1(3H)-one


Perforin Inhibitor Lead Optimization and Bioisostere Exploration

The thiophene‑isobenzofuranone scaffold, featuring the ethanone linker, has been validated as a core motif in diarylthiophene‑based perforin inhibitors [1]. The target compound can serve as a key intermediate or comparator for exploring bioisosteric replacements of the 2‑thioxoimidazolidin‑4‑one moiety, enabling systematic SAR campaigns aimed at improving potency (reference compound 23 achieved a 4‑fold increase in lytic activity over the parent isobenzofuranone) [1].

Cytotoxicity Screening Against Leukemia Cell Lines

Compounds containing the 3‑(2‑aryl‑2‑oxoethyl)isobenzofuran‑1(3H)‑one scaffold have demonstrated cytotoxic activity against HL‑60, K562, and NALM6 leukemia cells, with IC₅₀ values as low as 5.24 μM for the most active analog [2]. The target compound, bearing a thiophene aryl group, is a logical next candidate for analogous cytotoxicity screening to determine the impact of sulfur heteroatom incorporation on potency and selectivity [2].

Central Nervous System (CNS) Drug Discovery Programs Requiring Low TPSA and Moderate Lipophilicity

With a TPSA of 43.37 Ų (well below the 60 Ų threshold often associated with blood‑brain barrier penetration) and a LogP of 3.23, the target compound occupies a favorable physicochemical space for CNS drug candidates . It may serve as a starting point for medicinal chemistry programs targeting neurological indications where thiophene‑containing isobenzofuranones have shown antidepressant activity in vitro and in vivo [3].

Quality‑Controlled Reference Standard for Analytical Method Development

With a defined purity of ≥97% and specified cold‑storage requirements (2–8 °C, sealed dry) , the compound is suitable as a reference standard for HPLC method development, impurity profiling, and stability studies in pharmaceutical QC laboratories. Its well‑characterized LogP (3.23), TPSA (43.37), and H‑acceptor count (4) provide reliable benchmarks for chromatographic method validation .

Quote Request

Request a Quote for 3-(2-Oxo-2-(thiophen-2-yl)ethyl)isobenzofuran-1(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.